Benzyl 3-bromo-5-cyanophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(3-bromo-5-cyanophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a benzyl group, a bromo substituent, and a cyano group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-bromo-5-cyanophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-5-cyanophenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of benzyl N-(3-bromo-5-cyanophenyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-bromo-5-cyanophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Benzyl N-(3-bromo-5-cyanophenyl)carbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(3-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The presence of the bromo and cyano groups enhances its binding affinity and specificity for certain enzymes. The molecular pathways involved include inhibition of enzyme activity and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-bromo-5-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a cyano group.
Benzyl N-(3-chloro-5-cyanophenyl)carbamate: Similar structure but with a chloro group instead of a bromo group.
Benzyl N-(3-bromo-5-methylphenyl)carbamate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Benzyl N-(3-bromo-5-cyanophenyl)carbamate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C15H11BrN2O2 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
benzyl N-(3-bromo-5-cyanophenyl)carbamate |
InChI |
InChI=1S/C15H11BrN2O2/c16-13-6-12(9-17)7-14(8-13)18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,19) |
InChI Key |
HCJZZXBXFQCKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.